4-Fluoro-3-methylbenzaldehyde (CAS 135427-08-6) is a bifunctional aromatic building block characterized by an electrophilic formyl group and a nucleophilic aromatic substitution (SNAr)-active fluorinated position . Operating as a colorless to light yellow liquid with a boiling point of approximately 208 °C, it is widely procured for the synthesis of complex pharmaceutical active ingredients, agrochemicals, and specialty fragrance formulations . The presence of the 3-methyl group adjacent to the 4-fluoro substituent provides unique steric and electronic properties that differentiate its reactivity and downstream binding affinities from simpler halogenated benzaldehydes, making it a critical precursor when precise molecular architecture is required [1].
Substituting 4-fluoro-3-methylbenzaldehyde with the more common 4-fluorobenzaldehyde fundamentally alters both downstream application efficacy and physical properties. In medicinal chemistry, the absence of the 3-methyl group eliminates critical steric interactions required for isoform-selective enzyme docking; for instance, ALDH inhibitors lacking this methyl group suffer a nearly threefold drop in potency and lose target selectivity [1]. Furthermore, in specialty chemical formulations, the specific 4-fluoro-3-methyl substitution pattern generates a distinct, highly pleasant aroma suitable for aqueous scent compositions, a property not replicated by the harsher sensory profiles of generic fluorinated or chlorinated analogs [2]. Consequently, generic substitution fails when downstream performance relies on precise steric bulk or specific olfactory characteristics.
When utilized as a precursor for 4-(dialkylamino)benzaldehyde derivatives, 4-fluoro-3-methylbenzaldehyde yields inhibitors with significantly higher potency than the standard pan-inhibitor baseline. Downstream derivatives synthesized from this compound demonstrated an IC50 of 1.29 to 1.61 µM against ALDH3A1, compared to 5.67 µM for the unsubstituted DEAB baseline derived from 4-fluorobenzaldehyde [1].
| Evidence Dimension | Downstream ALDH3A1 Inhibition (IC50) |
| Target Compound Data | 1.29 - 1.61 µM (for 3-methyl derivatives) |
| Comparator Or Baseline | 5.67 µM (DEAB baseline from 4-fluorobenzaldehyde) |
| Quantified Difference | ~3.5-fold increase in potency |
| Conditions | In vitro ALDH3A1 enzyme inhibition assay |
Procuring this specific substituted precursor is essential for synthesizing highly potent, isoform-selective ALDH inhibitors, preventing the off-target effects seen with simpler analogs.
Despite the steric hindrance introduced by the ortho-methyl group, 4-fluoro-3-methylbenzaldehyde maintains excellent reactivity in nucleophilic aromatic substitution (SNAr). Reaction with secondary amines such as pyrrolidine or N-methylpiperazine at 100 °C yields the corresponding 4-amino-3-methylbenzaldehydes in 70.4% to 84.6% yield, proving that the added steric bulk does not compromise processability [1].
| Evidence Dimension | SNAr reaction yield with secondary amines |
| Target Compound Data | 70.4% - 84.6% yield |
| Comparator Or Baseline | Standard 4-fluorobenzaldehyde amination (typically 75-90%) |
| Quantified Difference | Maintains high yield (>70%) despite ortho-methyl steric bulk |
| Conditions | 100 °C, neat or solvent-mediated amination for 48-144 hours |
Buyers can rely on this compound for scalable amination reactions without needing specialized catalysts to overcome steric hindrance.
The industrial viability of 4-fluoro-3-methylbenzaldehyde is supported by its efficient synthesis via the direct formylation of 2-fluorotoluene. Using carbon monoxide and aluminum chloride, the compound is produced in 67.4% to 86.7% yield, which is highly competitive with the ~85% yield typical for the formylation of unsubstituted fluorobenzene, ensuring stable procurement economics [1].
| Evidence Dimension | Direct formylation yield |
| Target Compound Data | 67.4% - 86.7% yield |
| Comparator Or Baseline | ~85% yield for 4-fluorobenzaldehyde (from fluorobenzene) |
| Quantified Difference | Equivalent industrial yield range |
| Conditions | CO pressure (200-550 psi), AlCl3 catalyst, 30-60 °C |
The comparable production yield ensures that the procurement cost and supply chain stability of the 3-methyl derivative remain competitive with simpler fluorinated building blocks.
For advanced pharmacokinetic tracking, 4-fluoro-3-methylbenzaldehyde demonstrates high compatibility with photoredox-catalyzed deuteration. Under mild conditions using D2O and a 390 nm LED, it achieves an 89% isolated yield with 93% deuterium incorporation at the formyl position, outperforming many standard aliphatic aldehydes in isotopic labeling efficiency [1].
| Evidence Dimension | Deuterium incorporation and isolated yield |
| Target Compound Data | 89% yield, 93% D incorporation |
| Comparator Or Baseline | Standard aliphatic/aromatic aldehydes (typically 70-90% yield) |
| Quantified Difference | Top-tier incorporation efficiency (>90%) |
| Conditions | 36 W 390 nm LED, D2O, room temperature |
This makes the compound an ideal starting material for synthesizing stable isotope-labeled standards in pharmaceutical pharmacokinetic studies.
Where this compound is the right choice: In the development of targeted cancer therapeutics, the 3-methyl group provides critical steric interactions that increase the potency of downstream ALDH3A1 inhibitors by over 3-fold compared to generic pan-inhibitors derived from 4-fluorobenzaldehyde [1].
Where this compound is the right choice: For industrial scale-up of complex heterocyclic APIs, this precursor maintains high SNAr yields (up to 84.6%) with secondary amines, allowing for efficient amination without the need for expensive transition-metal catalysts [1].
Where this compound is the right choice: In the flavor and fragrance industry, this specific isomer is procured for its highly pleasant aroma, which can be directly formulated into aqueous scent compositions (1:10 ratio), unlike harsher generic halogenated analogs [2].
Where this compound is the right choice: For pharmacokinetic studies requiring stable isotope labels, this compound reliably undergoes formyl-selective deuteration with D2O via photoredox catalysis, achieving >90% deuterium incorporation [3].
Irritant